molecular formula C20H14F2N4O3 B2975138 N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921877-44-3

N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2975138
CAS RN: 921877-44-3
M. Wt: 396.354
InChI Key: OXBULUNZSNIQMJ-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C20H14F2N4O3 and its molecular weight is 396.354. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Research Applications

Compounds with complex structures similar to the queried chemical have been studied for their potential in pharmacology, particularly as inhibitors of key biological pathways. For instance, pyrrolo[2,3-d]pyrimidines have been identified as potent inhibitors of tyrosine kinases, with specific efficacy against the tyrosine kinase c-Src. These inhibitors demonstrate specificity and potency, making them valuable for cancer research and the development of anticancer drugs (Missbach et al., 2000). Furthermore, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the potential of such structures in developing treatments for inflammation and cancer (Rahmouni et al., 2016).

Polymer Science Applications

Research into aromatic polyamides and polyimides based on complex organic structures has yielded materials with remarkable properties, such as high thermal stability, solubility in polar solvents, and potential for use in advanced technological applications. These polymers exhibit glass transition temperatures in a wide range and maintain thermal stability at high temperatures, making them suitable for use in electronics, coatings, and high-performance materials (Hsiao et al., 1999). Another study synthesized novel polyamides with fluorene-based triphenylamine units, demonstrating electrofluorescence and electrochromic properties, indicating their potential in optoelectronic devices (Sun et al., 2015).

Organic Synthesis Applications

The structural complexity of the queried compound suggests its relevance in organic synthesis, particularly in the design of molecules with specific biological activities. Schiff’s bases and 2-azetidinones derived from isonicotinyl hydrazone, for example, have been synthesized and evaluated for their antidepressant and nootropic activities, showcasing the versatility of pyrimidine derivatives in medicinal chemistry (Thomas et al., 2016).

Mechanism of Action

properties

IUPAC Name

N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O3/c1-25-10-13(18(27)23-15-9-11(21)7-8-14(15)22)16-17(25)19(28)26(20(29)24-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBULUNZSNIQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

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